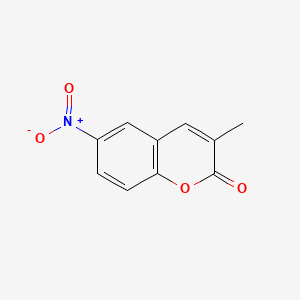

3-Methyl-6-nitrocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWANMOIIIMORBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371698 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-08-6, 95532-74-4 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Methyl-6-nitrocoumarin

Foreword: The Rationale for this Guide

In the landscape of medicinal chemistry and drug development, coumarin derivatives represent a privileged scaffold, celebrated for their vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the coumarin core is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of pharmacological profiles. This guide focuses on a specific, valuable derivative: 3-Methyl-6-nitrocoumarin. The introduction of a nitro group at the C6 position and a methyl group at the C3 position creates a versatile intermediate. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the molecule but also serves as a synthetic handle for further transformations, most notably its reduction to an amino group, opening pathways to a host of new analogues.[3][4]

This document eschews a generic template. Instead, it is structured to provide a logical and practical narrative, guiding the researcher from synthetic strategy and mechanistic reasoning through to detailed experimental execution and rigorous analytical confirmation. As your Senior Application Scientist, my objective is to not only provide protocols but to instill a deeper understanding of the causality behind each step—a self-validating system of synthesis and characterization.

Section 1: Synthetic Strategy & Mechanistic Insight

The synthesis of this compound is most strategically approached via a two-step process: the initial formation of the 3-methylcoumarin scaffold, followed by electrophilic nitration. For the purpose of this guide, we will focus on the critical second step: the regioselective nitration of a commercially available or previously synthesized 3-methylcoumarin precursor.

The Chosen Pathway: Electrophilic Aromatic Substitution

The introduction of the nitro group onto the benzenoid ring of the coumarin system is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The Causality Behind the Choice of Reagents:

-

Sulfuric Acid (H₂SO₄): Its role is not merely as a solvent but as a powerful catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Nitronium Ion (NO₂⁺): This potent electrophile attacks the electron-rich benzene portion of the coumarin ring. The regioselectivity of this attack (i.e., why the nitro group adds preferentially to the C6 position) is dictated by the directing effects of the substituents already on the ring. The lactone ring, as a whole, is deactivating, but the ether oxygen at position 1 is an ortho-, para-director. This directs the incoming electrophile to positions C6 (para) and C8 (ortho). Steric hindrance can influence the ratio, but the C6 position is often favored.[3][5]

Synthesis Workflow Diagram

The overall workflow from the precursor to the final, characterized product is a sequential process demanding careful execution at each stage.

Caption: Experimental workflow for the synthesis of this compound.

Section 2: Experimental Protocol for Synthesis

This protocol is a self-validating system. Adherence to temperature control is critical for selectivity and safety, while the purification steps are designed to ensure the high purity required for subsequent applications and characterization.

Reagents and Materials

-

3-Methylcoumarin

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and filtration apparatus.

Step-by-Step Synthesis Protocol

Safety First: This reaction involves highly corrosive strong acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcoumarin (1 equivalent) in concentrated sulfuric acid (approx. 4-5 mL per gram of coumarin) with gentle stirring. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents). This mixing is exothermic and should be done slowly in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of 3-methylcoumarin using a dropping funnel. The rate of addition must be carefully controlled to ensure the internal temperature of the reaction does not rise above 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice (approx. 100 g) in a large beaker with vigorous stirring. A solid precipitate of crude this compound should form.

-

Filtration and Washing: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with copious amounts of cold distilled water until the washings are neutral to litmus paper. This removes residual acids.

-

Purification: The crude product is best purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a solid.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.

Section 3: Structural Elucidation and Characterization

Rigorous characterization is non-negotiable. It validates the success of the synthesis and confirms the identity and purity of the final compound. The following techniques, used in concert, provide an unambiguous structural confirmation.

Characterization Data Summary

The following table summarizes the expected analytical data for this compound. This serves as a benchmark for researchers to compare their experimental findings.

| Parameter | Expected Value / Observation | Significance |

| Molecular Formula | C₁₀H₇NO₄ | Confirms elemental composition. |

| Molecular Weight | 205.17 g/mol [6] | Confirms molecular mass. |

| Appearance | Pale yellow solid | Physical state and color. |

| Melting Point | Sharp range (e.g., 150-165 °C, est.) | Indicator of purity. A broad range suggests impurities. |

| ¹H NMR (DMSO-d₆) | δ ~8.7 (s, 1H, H5), 8.4 (d, 1H, H7), 8.2 (s, 1H, H4), 7.6 (d, 1H, H8), 2.2 (s, 3H, -CH₃) ppm | Confirms proton environment and connectivity. |

| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), 154-120 (Aromatic/Olefinic C), 18 (-CH₃) ppm | Confirms carbon skeleton. |

| FT-IR (ATR) | ~1730-1750 cm⁻¹ (C=O lactone), ~1520 & 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch) | Confirms presence of key functional groups. |

| Mass Spec (EI) | [M]⁺ at m/z = 205. Fragment at m/z = 177 ([M-CO]⁺) | Confirms molecular weight and characteristic fragmentation. |

Characterization Workflow Diagram

The characterization process is a logical sequence where each technique provides complementary information to build a complete picture of the molecule.

Caption: Logical workflow for the comprehensive characterization of the synthesized compound.

Detailed Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Prepare the sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expert Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the lone olefinic proton on the pyrone ring, and the methyl group. The downfield shift of protons on the benzene ring, particularly H5 and H7, is anticipated due to the electron-withdrawing effect of the adjacent nitro group.[7] The ¹³C spectrum will confirm the total number of unique carbons and show characteristic shifts for the lactone carbonyl (~160 ppm), aromatic/olefinic carbons, and the aliphatic methyl carbon.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with isopropanol.

-

Collect a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Expert Interpretation: The spectrum is dominated by a strong, sharp absorption band between 1730-1750 cm⁻¹, characteristic of the lactone carbonyl stretch.[8] Two other crucial bands will be the strong asymmetric and symmetric stretches of the nitro group (NO₂), appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[9][10]

3.3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and analyze the fragmentation pattern.

-

Protocol:

-

A suitable method is Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

-

Dissolve a small amount of the sample in a volatile solvent like ethyl acetate.

-

Inject the sample into the GC-MS system.

-

-

Expert Interpretation: The mass spectrum should display a clear molecular ion peak ([M]⁺) at m/z = 205, confirming the molecular weight. A hallmark fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule from the pyrone ring, which would result in a significant fragment ion at m/z = 177 ([M-CO]⁺).[11] This characteristic loss is a strong piece of evidence for the coumarin core structure.

References

- BenchChem. (n.d.).

- Scientific & Academic Publishing. (n.d.).

- Taylor & Francis Online. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.

- MDPI. (n.d.).

- YouTube. (2023).

- Wikipedia. (n.d.).

- Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.

- PubChemLite. (n.d.). This compound (C10H7NO4).

- Semantic Scholar. (2000). Molecules.

- JETIR. (n.d.).

- National Institutes of Health (NIH). (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.

- International Scientific Organization. (n.d.).

- BenchChem. (n.d.).

- Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.

- MDPI. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.

- ResearchGate. (n.d.). IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe.

- PrepChem.com. (n.d.). Synthesis of 6-nitrocoumarin.

- SciSpace. (n.d.). The synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a.

- ResearchGate. (n.d.). FT-IR spectra of nitro-coumarin N1 and amino-coumarin A1 theoretically....

Sources

- 1. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. iscientific.org [iscientific.org]

- 5. jetir.org [jetir.org]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benthamopen.com [benthamopen.com]

An In-depth Technical Guide to 3-Methyl-6-nitrocoumarin: Chemical Structure, Properties, and Synthetic Pathways

This guide provides a comprehensive technical overview of 3-Methyl-6-nitrocoumarin, a heterocyclic compound of interest to researchers and professionals in drug discovery and materials science. We will delve into its chemical architecture, physicochemical properties, established synthetic routes, and potential applications, grounding all claims in verifiable scientific literature.

Introduction: The Coumarin Scaffold in Drug Development

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are prevalent in nature and have been the subject of extensive research due to their diverse pharmacological activities.[1][2] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets.[3] Modifications to the basic coumarin ring system, such as the introduction of nitro and methyl groups, can significantly modulate its biological and photophysical properties, leading to the development of novel therapeutic agents and functional materials.[4][5] this compound is one such derivative, combining the structural features of a methyl group at the 3-position and a nitro group at the 6-position, which are known to influence its reactivity and bioactivity.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular identity.

Molecular Structure

The chemical structure of this compound is defined by a coumarin core with a methyl group substituted at the C3 position and a nitro group at the C6 position of the fused benzene ring.

-

Molecular Weight: 205.17 g/mol [7]

-

CAS Number: 103030-08-6[7]

-

SMILES: CC1=CC2=C(C=CC(=C2)[O-])OC1=O[6]

-

InChI Key: PWANMOIIIMORBV-UHFFFAOYSA-N[6]

Physicochemical Data

The following table presents key physicochemical data for this compound. This information is crucial for its handling, purification, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | [6][7] |

| Molecular Weight | 205.17 g/mol | [7] |

| CAS Number | 103030-08-6 | [7] |

| Predicted XlogP | 2.1 | [6] |

Further experimental data on properties like melting point and solubility would require sourcing from specific experimental literature.

Synthesis of this compound

The synthesis of this compound can be approached through multiple established organic chemistry reactions. The most common strategies involve either the nitration of a pre-formed methylcoumarin or the construction of the coumarin ring from a nitrated precursor.

Synthetic Strategy Overview

The diagram below illustrates a common logical workflow for the synthesis of this compound, typically starting from a substituted phenol.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Pechmann Condensation Approach

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[8][9]

Step 1: Synthesis of 4-hydroxy-3-methyl-6-nitrocoumarin

-

To a stirred solution of 4-nitrophenol (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or a Lewis acid in an organic solvent), add ethyl acetoacetate (1.1 equivalents) dropwise at a controlled temperature (typically 0-5 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxy-3-methyl-6-nitrocoumarin.

Step 2: Conversion to this compound

Further chemical modification would be required to remove the 4-hydroxy group to yield the target compound, this compound. This could involve, for example, a reduction or other functional group manipulation.

Alternative Route: Nitration of 3-Methylcoumarin

An alternative synthetic pathway involves the direct nitration of 3-methylcoumarin.

Step 1: Synthesis of 3-Methylcoumarin

3-Methylcoumarin can be synthesized via various methods, including the reaction of salicylaldehyde with propionic anhydride and sodium propionate.[10]

Step 2: Nitration of 3-Methylcoumarin

-

Dissolve 3-methylcoumarin in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5 °C).

-

Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

-

After the addition is complete, continue stirring at low temperature for a defined period, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

The crude product will likely be a mixture of isomers (e.g., 6-nitro and 8-nitro). Separation of the desired 6-nitro isomer can be achieved by column chromatography or fractional crystallization.[11][12] The regioselectivity of the nitration is influenced by reaction conditions such as temperature and reaction time.[5][11]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating methyl group on the coumarin scaffold.

Reactivity of the Coumarin Core

The coumarin ring system itself is subject to various chemical transformations. The C3-C4 double bond can undergo addition reactions, and the lactone ring can be opened under basic conditions.[2]

Influence of Substituents

-

Nitro Group: The strongly electron-withdrawing nitro group at the 6-position deactivates the benzene ring towards electrophilic substitution and makes the coumarin system more susceptible to nucleophilic attack. The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse library of compounds.[11]

-

Methyl Group: The methyl group at the 3-position can influence the electronic properties of the pyrone ring and can be a site for further chemical modification.

Potential Applications in Drug Discovery

Coumarin derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][13]

-

Antimicrobial Activity: Nitro-substituted coumarins have been investigated for their antibacterial and antifungal activities.[1] The presence and position of the nitro group can significantly impact the antimicrobial potency.

-

Anticancer Activity: Numerous coumarin derivatives have been evaluated as potential anticancer agents.[14] The specific substitution pattern on the coumarin ring is crucial for cytotoxic activity against cancer cell lines.

-

Enzyme Inhibition: Coumarins are known to inhibit various enzymes, and the introduction of substituents like the nitro and methyl groups can modulate this inhibitory activity.[1]

The logical pathway for exploring the drug development potential of this compound is depicted below.

Caption: A logical pathway for the drug development of this compound.

Conclusion

This compound is a versatile heterocyclic compound with a chemical structure amenable to further modification. Its synthesis is achievable through established methods like the Pechmann condensation and direct nitration of the parent coumarin. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group provides a unique electronic profile that can be exploited for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into its specific biological activities and physicochemical properties is warranted to fully elucidate its potential.

References

[6] PubChemLite. This compound (C10H7NO4). Available from: [1] National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available from: [11] Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Available from: [15] MDPI. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Available from: [7] Santa Cruz Biotechnology. This compound | CAS 103030-08-6 | SCBT. Available from: [16] National Institutes of Health (NIH). Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives - PMC. Available from: [17] Benchchem. Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Application Note. Available from: [18] SpectraBase. 3-[(morpholinocarbonyl)methyl]-6-nitrocoumarin - Optional[1H NMR] - Chemical Shifts. Available from: [2] National Institutes of Health (NIH). Syntheses, reactivity, and biological applications of coumarins - PMC. Available from: [8] JETIR. synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available from: [3] ResearchGate. Reactions and conditions for obtaining the nitrate derivatives 2, 4, 6, 8 and 10. Available from: [4] ResearchGate. Mono‐nitration of Coumarins by Nitric Oxide | Request PDF. Available from: [19] Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Available from: [12] MDPI. Novel Coumarin Derivatives with Expected Biological Activity. Available from: [20] ResearchGate. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available from: [21] IntechOpen. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [22] Indian Academy of Sciences. Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Available from: [9] Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available from: [23] ChemicalBook. This compound | 95532-74-4. Available from: [24] ResearchGate. The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl... Available from: [5] International Scientific Organization. Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. Available from: [25] SciSpace. the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Available from: [26] National Institutes of Health (NIH). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Available from: [27] Wikipedia. Methylcoumarin. Available from: [14] MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available from: [28] PubChem. 7-Hydroxy-4-methyl-6-nitrocoumarin | C10H7NO5 | CID 5385113. Available from: [29] MDPI. Insight on Mercapto-Coumarins: Synthesis and Reactivity. Available from: [13] ResearchGate. Global chemical reactivity of compounds 1, 3, 4, 6, 7 and 8. Available from: [10] PubChem. 6-Methylcoumarin | C10H8O2 | CID 7092. Available from:

Sources

- 1. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iscientific.org [iscientific.org]

- 6. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. jetir.org [jetir.org]

- 9. Pechmann Condensation [organic-chemistry.org]

- 10. 6-Methylcoumarin | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ias.ac.in [ias.ac.in]

- 23. This compound | 95532-74-4 [amp.chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methylcoumarin - Wikipedia [en.wikipedia.org]

- 28. 7-Hydroxy-4-methyl-6-nitrocoumarin | C10H7NO5 | CID 5385113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Insight on Mercapto-Coumarins: Synthesis and Reactivity [mdpi.com]

spectroscopic data of 3-Methyl-6-nitrocoumarin (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-6-nitrocoumarin

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (C₁₀H₇NO₄). As a substituted coumarin, this molecule holds interest for various applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its development and application. This document serves as a practical reference, synthesizing predictive data based on established principles of spectroscopy and data from analogous structures. It details the theoretical underpinnings of each technique, provides detailed experimental protocols, and presents an integrated approach to data interpretation, ensuring a self-validating system for compound characterization.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound belonging to the benzopyrone family.[1][2] Its structure consists of a benzene ring fused to an α-pyrone ring, with a methyl group substituted at the C-3 position and a nitro group at the C-6 position.

The key functional groups that dictate the spectroscopic signature of this molecule are:

-

The Coumarin Core: The α,β-unsaturated lactone system gives rise to characteristic signals, including a highly deshielded carbonyl carbon in ¹³C NMR and a strong carbonyl stretch in the IR spectrum.

-

The C-3 Methyl Group: This group simplifies the ¹H NMR spectrum by replacing the typical H-3 proton signal with a singlet in the aliphatic region.

-

The C-6 Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic environment of the aromatic ring, causing notable downfield shifts of nearby protons and carbons in the NMR spectra. It also produces two very strong, characteristic stretching bands in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Scientific Rationale and Experimental Choices

The choice of experiment and parameters is critical for unambiguous spectral interpretation.

-

Solvent Selection: Deuterated solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are standard. DMSO-d₆ is often preferred for coumarin derivatives due to its excellent solubilizing power.[5]

-

1D Spectra (¹H and ¹³C): A standard ¹H NMR spectrum provides initial information on proton environments, multiplicities, and integrations. The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

2D Spectra (COSY, HSQC, HMBC): For complex molecules with overlapping aromatic signals, 2D NMR is essential.[6]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, crucial for tracing connections in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assigning quaternary carbons and piecing together molecular fragments.[6]

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on known substituent effects in coumarin systems.[7] The electron-withdrawing nitro group at C-6 will deshield protons H-5 and H-7 significantly.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-4 | 8.1 - 8.3 | Singlet (s) | - | Deshielded by the adjacent C=O group and conjugation; appears as a singlet due to substitution at C-3. |

| H-5 | 8.0 - 8.2 | Doublet (d) | J ≈ 9.0 Hz | Deshielded by the adjacent nitro group at C-6; coupled to H-7 (meta coupling is negligible). |

| H-7 | 8.3 - 8.5 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 Hz | Strongly deshielded by the ortho nitro group; coupled to H-5 (ortho) and H-8 (meta). |

| H-8 | 7.6 - 7.8 | Doublet (d) | J ≈ 2.5 Hz | Least affected aromatic proton; coupled only to H-7 (meta). |

| -CH₃ (at C-3) | 2.2 - 2.4 | Singlet (s) | - | Typical chemical shift for a methyl group on a C=C double bond. |

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms are based on reference data for substituted coumarins.[5][8]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 (C=O) | 159 - 161 | Typical lactone carbonyl, highly deshielded. |

| C-3 | 120 - 122 | Olefinic carbon bearing the methyl group. |

| C-4 | 142 - 144 | Olefinic carbon deshielded by the adjacent oxygen and carbonyl group. |

| C-4a | 118 - 120 | Bridgehead carbon of the fused ring system. |

| C-5 | 125 - 127 | Aromatic CH, influenced by the adjacent nitro group. |

| C-6 | 145 - 147 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

| C-7 | 122 - 124 | Aromatic CH, influenced by the ortho nitro group. |

| C-8 | 117 - 119 | Aromatic CH. |

| C-8a | 154 - 156 | Bridgehead carbon adjacent to the lactone oxygen. |

| -CH₃ (at C-3) | 18 - 20 | Aliphatic methyl carbon, most upfield signal. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

-

Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

-

1D ¹H Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

1D ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters.

Caption: A logical workflow for unambiguous structural assignment using NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Scientific Rationale

The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of key functional groups. For aromatic nitro compounds, the symmetric and asymmetric stretches of the NO₂ group are particularly diagnostic.[9][10]

Characteristic Vibrational Frequencies

The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl and nitro groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3100 - 3000 | C-H Aromatic Stretch | Medium | Characteristic of sp² C-H bonds. |

| 2950 - 2850 | C-H Aliphatic Stretch | Weak | From the C-3 methyl group. |

| 1740 - 1720 | C=O Lactone Stretch | Strong, Sharp | A key, intense band for the α,β-unsaturated coumarin carbonyl. |

| 1620 - 1580 | C=C Aromatic & Alkene Stretch | Medium-Strong | Overlapping bands from the benzene and pyrone rings. |

| 1550 - 1475 | N-O Asymmetric Stretch | Very Strong | One of the two highly characteristic bands for an aromatic nitro group.[10] |

| 1360 - 1290 | N-O Symmetric Stretch | Very Strong | The second highly characteristic band for an aromatic nitro group.[10] |

| 1300 - 1000 | C-O Lactone Stretch | Strong | Associated with the C-O bonds within the lactone ring. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

Scientific Rationale

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a reproducible fingerprint of the molecule. A common fragmentation pathway for the coumarin core involves the loss of a neutral CO molecule (28 Da).[11][12] High-resolution mass spectrometry (HRMS) is essential for distinguishing between fragments with the same nominal mass, such as CO and N₂, and for confirming the elemental composition.[11][13]

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of this compound will provide the molecular ion and characteristic fragments.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 205 , corresponding to the molecular weight of C₁₀H₇NO₄.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 205 | [C₁₀H₇NO₄]⁺• | - (Molecular Ion) |

| 177 | [C₁₀H₇NO₃]⁺• | CO |

| 159 | [C₁₀H₇O₂]⁺ | NO₂ |

| 175 | [C₁₀H₇O₃]⁺• | NO |

| 149 | [C₉H₇NO₂]⁺• | CO from m/z 177 |

| 131 | [C₉H₇O]⁺ | CO from m/z 159 |

Caption: Primary fragmentation routes for this compound under EI conditions.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.[11]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern by calculating the mass differences between major peaks.

Integrated Spectroscopic Analysis: A Self-Validating Approach

The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating confirmation of the molecule's identity and purity.

-

MS confirms the molecular weight (205 g/mol ) and elemental formula (C₁₀H₇NO₄ via HRMS).

-

IR confirms the presence of the key functional groups: a lactone carbonyl (≈1730 cm⁻¹), a nitro group (≈1530, 1340 cm⁻¹), and aromatic/aliphatic C-H bonds.

-

¹³C NMR confirms the carbon count (10 unique carbons) and their chemical environments (carbonyl, olefinic, aromatic, aliphatic).

-

¹H NMR and 2D NMR piece together the exact connectivity of the C-H framework, confirming the 3-methyl and 6-nitro substitution pattern through the observed chemical shifts and coupling patterns of the protons on the coumarin ring.

By correlating the data from these orthogonal techniques, a researcher can establish the structure of this compound with an exceptionally high degree of confidence, fulfilling the rigorous standards required for research and drug development.

References

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science Publishers.

- Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters. [Link]

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Organic Chemistry Journal. [Link]

- Zhang, J., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry. [Link]

- Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Taylor & Francis Online. [Link]

- Ristić, M., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Kragujevac Journal of Science. [Link]

- Dharmatti, S.S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A. [Link]

- Chemistry LibreTexts. Infrared of nitro compounds. [Link]

- Loarueng, C., et al. (2019).

- Mohammed, A.Y., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]

- UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]

- Dekić, V., et al. (2013). The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Facta Universitatis, Series: Physics, Chemistry and Technology. [Link]

- PubChem. This compound. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. chemmethod.com [chemmethod.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benthamopen.com [benthamopen.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

The Rising Therapeutic Potential of 3-Methyl-6-nitrocoumarin Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Coumarin Scaffold

Coumarins, a prominent class of benzopyran-2-one compounds, have long captured the attention of medicinal chemists due to their vast and diverse pharmacological properties.[1][2] Found in numerous plants, these low molecular weight, structurally simple compounds often exhibit high bioavailability and low toxicity, positioning them as privileged scaffolds in drug discovery and development.[1] The coumarin nucleus serves as a versatile platform for structural modifications, allowing for the synthesis of a wide array of derivatives with enhanced and specific biological activities.[3] These activities span a remarkable range, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[1][4]

This technical guide focuses on a specific and promising subclass: 3-Methyl-6-nitrocoumarin derivatives . The introduction of a methyl group at the C3 position and a nitro group at the C6 position of the coumarin ring can significantly influence the molecule's electronic properties and biological interactions, leading to unique therapeutic profiles. This document will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives, offering valuable insights for researchers and drug development professionals.

Synthesis and Characterization: Building the Molecular Framework

The synthesis of this compound derivatives typically begins with the creation of the core coumarin structure, often through well-established reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation.[2][3]

A common synthetic route to obtain the 6-nitro derivative involves the nitration of a 3-methylcoumarin precursor.[5][6] The precise conditions of the nitration reaction, such as temperature and the composition of the nitrating mixture (typically nitric acid and sulfuric acid), are critical factors in determining the position of the nitro group on the benzene ring.[5][6][7] Lower temperatures often favor the formation of the 6-nitro isomer.[6]

Illustrative Synthetic Workflow

Caption: Proposed anticancer mechanism of this compound derivatives via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines. [8][9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours. [8]Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals. [8]5. Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [8]6. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Quantitative Data Summary: Cytotoxicity of Coumarin Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 7 | A549 (Lung) | Crystal Violet | 48.1 | [8] |

| Compound 7 | CRL 1548 (Liver) | Crystal Violet | 45.1 | [8] |

| Compound 5 | A549 (Lung) | Crystal Violet | 89.3 | [8] |

| Umbelliprenin | MCF-7 (Breast) | Not Specified | 9.0 | [8] |

Note: This table presents data for various coumarin derivatives to illustrate the range of cytotoxic potencies observed. Specific data for this compound derivatives would need to be generated through dedicated studies.

Antimicrobial Activity

Coumarin derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi. [5][6][10]The presence of a nitro group can contribute to this activity.

Mechanism of Action: The precise antimicrobial mechanism of nitrocoumarins is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, 3-nitrocoumarin has been identified as a potent inhibitor of phospholipase C in yeast, an enzyme crucial for cell signaling and growth. [11]It is also plausible that these compounds disrupt the microbial cell membrane or interfere with nucleic acid synthesis.

Experimental Protocol: Disk Diffusion Assay for Antibacterial Screening

The disk diffusion method is a standard technique for preliminary screening of the antibacterial activity of compounds. [10]

-

Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plate. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at the optimal temperature for the test bacteria (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [12][13]The broth microdilution method is a common technique for determining MIC.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Coumarin derivatives have been investigated for their anti-inflammatory properties. [14][15] Mechanism of Action: The anti-inflammatory effects of coumarins are often attributed to their ability to modulate the production of inflammatory mediators. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response. [15]By inhibiting COX enzymes, coumarin derivatives can reduce the production of these pro-inflammatory molecules.

Sources

- 1. scispace.com [scispace.com]

- 2. A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. iscientific.org [iscientific.org]

- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. 3-Nitrocoumarin is an efficient inhibitor of budding yeast phospholipase-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Nitrocoumarins

Introduction

The coumarin scaffold, a benzopyrone heterocyclic system, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a nitro group onto the coumarin ring system can significantly modulate these biological effects, often enhancing their potency and conferring novel therapeutic properties.[4][5] Nitrocoumarins also serve as crucial synthetic intermediates for the preparation of aminocoumarins and other substituted derivatives, which are valuable in the development of new drugs and functional materials.[4]

This technical guide provides a comprehensive overview of the core synthetic strategies for accessing nitrocoumarins. We will delve into the mechanistic underpinnings of these methodologies, provide detailed experimental protocols, and present quantitative data to enable researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

I. Direct Nitration of Coumarin Scaffolds

The direct introduction of a nitro group onto a pre-existing coumarin ring is a common and straightforward approach for the synthesis of nitrocoumarins. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents on the coumarin ring.

A. Electrophilic Nitration using Mixed Acid

The classical method for the nitration of aromatic compounds, employing a mixture of concentrated nitric acid and sulfuric acid, is widely applied to the synthesis of nitrocoumarins. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich coumarin ring.

The position of nitration is dictated by the directing effects of the substituents on the coumarin nucleus. For instance, the nitration of 7-hydroxy-4-methylcoumarin can yield a mixture of 6-nitro and 8-nitro isomers.[6] The ratio of these isomers can be controlled by adjusting the reaction temperature and time.[1][7] Lower temperatures and shorter reaction times tend to favor the formation of the 6-nitro isomer, while higher temperatures and longer reaction times promote the formation of the 8-nitro isomer.[1][7]

Mechanistic Pathway of Electrophilic Nitration

Caption: Electrophilic nitration of coumarins.

Experimental Protocol: Synthesis of 6-Nitro and 8-Nitro-7-hydroxy-4-methylcoumarin[6]

-

Preparation: In a conical flask, dissolve 7-hydroxy-4-methylcoumarin (1.2 g) in concentrated sulfuric acid (10 ml). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the coumarin solution while stirring. Maintain the temperature below 5 °C throughout the addition.

-

Isomer Separation:

-

8-Nitro Isomer: After the addition is complete, continue stirring in the ice bath for a specified duration. The 8-nitro isomer, being less soluble, will precipitate out as a dark yellowish powder.

-

6-Nitro Isomer: The 6-nitro isomer will remain in the solution. The separation of the two isomers is achieved based on their differential solubility in ethanol.

-

B. Selective Nitration using Nitric Oxide

A milder and more selective method for the nitration of hydroxy-substituted coumarins involves the use of nitric oxide (NO) in the presence of a small amount of oxygen.[4][8] This method offers the advantage of producing mono-nitro coumarins with high regioselectivity, avoiding over-nitration and oxidative side products often encountered with strong acid conditions.[4]

Experimental Protocol: General Procedure for Nitration of Coumarins with Nitric Oxide[8]

-

Inerting the Reaction: To a solution of the hydroxycoumarin (1 mmol) in dry dichloromethane (30 ml), bubble argon gas for 10 minutes to remove dissolved oxygen.

-

Introduction of Nitrating Agent: Introduce a gas mixture of nitric oxide and oxygen (100:1 by volume) into the solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) on silica gel plates.

-

Workup and Purification: Upon completion, evaporate the solvent. Purify the crude product by column chromatography on silica gel.

| Starting Coumarin | Product | Yield (%) |

| 7-Hydroxycoumarin | 7-Hydroxy-8-nitrocoumarin | 85 |

| 4-Hydroxycoumarin | 4-Hydroxy-3-nitrocoumarin | 70 |

Table 1: Representative yields for the nitration of hydroxycoumarins with nitric oxide.[4]

II. Nitrative Cyclization of Aryl Alkynoates

A modern, metal-free approach for the synthesis of 3-nitrocoumarins involves the one-pot nitrative cyclization of aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent.[9][10] This method proceeds through a radical-triggered cascade mechanism, offering excellent regioselectivity and functional group tolerance.[9]

The reaction is initiated by the thermal decomposition of TBN, which generates a tert-butoxyl radical and nitric oxide. The subsequent cascade involves a nitro radical addition to the alkyne, followed by a 5-exo-trig spirocyclization and ester migration to yield the final 3-nitrocoumarin product.[9]

Proposed Mechanistic Pathway

Caption: Proposed mechanism for TBN-mediated synthesis of 3-nitrocoumarins.[9]

Experimental Protocol: Synthesis of 3-Nitrocoumarins via Nitrative Cyclization[9][10]

-

Reaction Setup: In a reaction vessel, combine the aryl alkynoate (1 equivalent) and tert-butyl nitrite (TBN) in a suitable solvent such as DMSO.

-

Reaction Conditions: Heat the reaction mixture at 120 °C under an oxygen atmosphere.

-

Workup: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired 3-nitrocoumarin.

III. Condensation Reactions for Nitrocoumarin Synthesis

Several classical condensation reactions for coumarin synthesis can be adapted to produce nitrocoumarins, either by using nitrated starting materials or by nitrating the coumarin product in a subsequent step.

A. Pechmann Condensation

The Pechmann condensation is the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[11][12] To synthesize nitrocoumarins using this method, one can either start with a nitrophenol or nitrate the resulting hydroxycoumarin. For example, 7-hydroxy-4-methylcoumarin, synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, can be subsequently nitrated.[6][13]

General Workflow for Pechmann Condensation followed by Nitration

Caption: Synthesis of nitrocoumarins via Pechmann condensation and subsequent nitration.

B. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[14][15] This reaction can be employed to synthesize 3-substituted coumarins. By using a nitro-substituted salicylaldehyde as the starting material, various nitrocoumarins can be prepared.[16]

C. Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the acid to form an α,β-unsaturated carboxylic acid.[17][18] When salicylaldehyde is used, the intermediate o-hydroxycinnamic acid cyclizes to form coumarin.[19] The use of nitro-substituted salicylaldehydes in the Perkin reaction provides a direct route to nitrocoumarins.[20]

IV. Synthesis from Nitro-Substituted Precursors

An alternative to the direct nitration of the coumarin ring is to start with precursors that already contain the nitro group. For instance, 4-chloro-3-nitrocoumarin is a versatile precursor for the synthesis of a variety of 4-substituted-3-nitrocoumarin derivatives through nucleophilic substitution of the chloro group.[21][22]

Experimental Protocol: Synthesis of 4-Amino-6-methyl-3-nitrocoumarin Derivatives[21]

-

Dissolution: Dissolve 4-chloro-6-methyl-3-nitrocoumarin (1 equivalent) in a suitable solvent such as ethanol, acetonitrile, or DMF.

-

Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base such as triethylamine (2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography or recrystallization to yield the pure 4-amino-6-methyl-3-nitrocoumarin derivative.

Conclusion

The synthesis of nitrocoumarins can be achieved through a variety of methodologies, each with its own advantages and limitations. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Classical methods such as direct nitration and condensation reactions remain valuable tools in the synthesis of these important compounds. Furthermore, modern metal-free approaches like nitrative cyclization offer efficient and selective alternatives. This guide provides a solid foundation for researchers to explore the synthesis and application of this promising class of molecules.

References

- Wu, L., et al. (2004). Mono‐nitration of Coumarins by Nitric Oxide.

- Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 3(4), 486-497. [Link][1][7]

- Taylor & Francis Online. (2006). Mono-nitration of Coumarins by Nitric Oxide. [Link][8]

- Reddy, T., et al. (2015). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite.

- Kadhim, M. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 66-73. [Link][6][13]

- Subba Rao, N. V., & Sundaramurthy, V. (1955). SYNTHETIC & SUBSTITUTED COUMARINS-Part V. Synthesis of Nitro Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 42(5), 249-255. [Link][20]

- Aparna, B., et al. (2023). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Journal of Chemical and Biological Sciences, 24(5), 330-337. [Link][7]

- Patel, H., et al. (2018). Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. Journal of Emerging Technologies and Innovative Research, 5(6), 543-548. [Link][16]

- El-Gamal, M. I., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. RSC Advances, 11(52), 32938-32950. [Link][23]

- SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link][13]

- El-Sayed, M. A., et al. (2016). Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. Research Journal of Applied Sciences, Engineering and Technology, 12(4), 452-464. [Link]

- Reddy, C. R., et al. (2016). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 14(3), 907-916. [Link][22]

- Borges, F., et al. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(4), 1139-1143. [Link][5]

- Al–Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). [Link]

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.).

- Bogdal, D., & Pielichowski, J. (1999). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

- ChemHelp ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link][15]

- Wikipedia. (n.d.). Perkin rearrangement. [Link]

- Wikipedia. (n.d.). Perkin reaction. [Link][17]

- National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link][18]

- SlideShare. (n.d.). Perkin reaction.pdf. [Link]

- Cheméo. (n.d.). Chemical Properties of 6-Nitrocoumarin (CAS 2725-81-7). [Link]

- National Center for Biotechnology Information. (2022).

- ResearchGate. (n.d.). Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link][2]

- Taylor & Francis. (n.d.).

- National Center for Biotechnology Information. (2023).

- Der Pharma Chemica. (n.d.).

- National Center for Biotechnology Information. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. [Link]

- Bentham Science. (n.d.).

- ResearchGate. (n.d.). Physicochemical properties of coumarins. [Link]

- ResearchGate. (n.d.). Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. [Link]

- Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

- National Center for Biotechnology Information. (2024).

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. iscientific.org [iscientific.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. scispace.com [scispace.com]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Perkin reaction - Wikipedia [en.wikipedia.org]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. repository.ias.ac.in [repository.ias.ac.in]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

discovery and history of coumarin compounds

An In-depth Technical Guide to the Discovery and History of Coumarin Compounds

Abstract

Coumarins represent a vast and significant class of natural products, characterized by the 1,2-benzopyrone (or 2H-chromen-2-one) scaffold. Their story is a compelling narrative of serendipity, meticulous scientific investigation, and chemical innovation that stretches from the perfumer's workshop to the forefront of modern medicine. This guide provides a comprehensive exploration of the pivotal moments in the history of coumarins, from their initial isolation and structural elucidation to the discovery of their profound physiological effects and the development of synthetic methodologies that opened the door to a new era of drug discovery. We will delve into the landmark synthesis reactions, the fascinating discovery of the first oral anticoagulant, and the biosynthetic pathways that produce these compounds in nature, offering researchers and drug development professionals a thorough understanding of this remarkable family of molecules.

The Dawn of Discovery: From Fragrant Bean to Molecular Structure

The history of coumarin begins not in a laboratory, but with the aromatic tonka bean (Dipteryx odorata), prized for its sweet, hay-like scent, reminiscent of vanilla. In 1820, the chemist Augustin Vogel, while working at the University of Munich, successfully isolated a crystalline, volatile substance from these beans, which he named "coumarin" after "coumarou," the French word for the tonka bean. However, for several decades, its chemical nature remained a mystery.

The true breakthrough came in 1868, when the English chemist William Henry Perkin Sr., famous for his discovery of the first synthetic dye, mauveine, turned his attention to this fragrant compound. Through a series of chemical degradations and derivatizations, Perkin deduced the correct chemical structure of coumarin. Not content with merely identifying it, he achieved the first-ever synthesis of coumarin in the same year. This was a landmark achievement, not only for confirming the structure but also for developing a new name-reaction in organic chemistry: the Perkin reaction .

Perkin's synthesis involved the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate, establishing a foundational method for creating the benzopyrone core. This accomplishment laid the groundwork for the synthetic exploration of a class of compounds that had, until then, been accessible only through tedious extraction from natural sources.

Caption: The Perkin reaction for the synthesis of coumarin.

The Age of Synthesis: Expanding the Chemist's Toolkit

While Perkin's method was groundbreaking, the conditions were harsh and the yields often modest. The growing interest in coumarins spurred the development of more efficient and versatile synthetic routes. In 1884, the German chemist Hans von Pechmann reported a new method that would become one of the most widely used for synthesizing substituted coumarins: the Pechmann condensation .

This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions (typically using sulfuric acid). The elegance of the Pechmann condensation lies in its simplicity and its ability to accommodate a wide variety of substituted phenols and esters, allowing for the creation of a diverse library of coumarin derivatives.

Experimental Protocol: A Representative Pechmann Condensation

Objective: Synthesis of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), a widely used fluorescent pH indicator.

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Cooling: Place the flask in an ice bath to control the initial exothermic reaction.

-

Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (2-3 equivalents) dropwise. The mixture will become viscous and may change color.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12-24 hours, or gently heat to 50-60°C for 2-4 hours to drive the reaction to completion.

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of 4-methylumbelliferone.

This robust protocol exemplifies the power of the Pechmann condensation to generate functionalized coumarins in a straightforward manner.

Caption: The Pechmann condensation for substituted coumarins.

Other important synthetic methods, such as the Knoevenagel condensation , Wittig reaction , and Claisen rearrangement , have further broadened the scope of coumarin synthesis, enabling the creation of complex and highly functionalized derivatives.

A Serendipitous Killer: The Discovery of Dicoumarol

Perhaps the most dramatic chapter in the history of coumarin unfolded not in a chemistry lab, but on the prairies of North America in the 1920s. A mysterious and fatal bleeding disorder, known as "sweet clover disease," began to afflict cattle. The ailment was traced to the consumption of improperly cured hay from sweet clover (Melilotus albus and M. officinalis), a plant rich in coumarin.

The puzzle remained unsolved until the 1930s, when a desperate farmer drove a dead heifer and a bucket of its non-coagulating blood through a snowstorm to the laboratory of Dr. Karl Paul Link at the University of Wisconsin. Intrigued, Link and his team embarked on a years-long investigation. They discovered that while fresh sweet clover was harmless, moldy clover hay was toxic. The team hypothesized that a microorganism was converting the naturally occurring coumarin into a potent hemorrhagic agent.

After a laborious process of extraction and purification, in 1940, Link's student Harold Campbell finally isolated the active compound: 3,3'-methylenebis(4-hydroxycoumarin) , which they named dicoumarol . This molecule, formed from the fungal oxidation of coumarin, was revealed to be a powerful anticoagulant.

This discovery was a watershed moment, connecting a simple natural product to a profound physiological effect. It was soon determined that dicoumarol functions as a vitamin K antagonist . By inhibiting the enzyme vitamin K epoxide reductase, it prevents the recycling of vitamin K, which is essential for the post-translational carboxylation of several clotting factors (II, VII, IX, and X) in the liver. Without this modification, the clotting factors are inactive, leading to the observed anticoagulant effect.

From Pest Control to Landmark Drug: The Warfarin Story

One of these analogues, compound number 42, proved to be exceptionally effective. It was patented in 1945 and initially commercialized in 1948 as a highly effective rodenticide, capable of causing fatal internal hemorrhaging in pests. The compound was named Warfarin , a nod to its origins: W isconsin A lumni R esearch F oundation + the "-arin " from coumarin.

The transition from rat poison to medicine is a remarkable story. In 1951, a US Army inductee unsuccessfully attempted suicide by ingesting a massive dose of warfarin. He was successfully treated with vitamin K (the known antidote), demonstrating that the drug's effects could be controlled in a clinical setting. This event spurred clinical trials, and by 1954, warfarin was approved for human use under the brand name Coumadin®. It quickly became the most widely prescribed oral anticoagulant in the world, a status it maintained for over half a century, preventing strokes and treating deep vein thrombosis and pulmonary embolism in millions of patients.

Caption: Warfarin inhibits the VKORC1 enzyme, halting Vitamin K recycling.

Nature's Production Line: The Biosynthesis of Coumarins

Plants produce an astonishing diversity of coumarin compounds, which play roles in defense against herbivores and pathogens, as well as in allelopathic interactions. The core coumarin structure is synthesized via the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids.